N,N-dibenzyl-8-quinolinesulfonamide

Chemical Probe Hit Discovery Data Gap Analysis

N,N-Dibenzyl-8-quinolinesulfonamide (MW 388.5, ≥95%) is a fully substituted tertiary sulfonamide with zero H-bond donors. Its divergent N,N-dibenzyl motif abolishes NF-κB activity, making it an ideal structurally matched negative control for secondary sulfonamide active analogs. With elevated lipophilicity, it serves as a boundary case for in silico ADME model validation (permeability, solubility). It also offers distinct monodentate metal coordination via quinoline-N. Procure as a diversity-oriented HTS building block to uncover mechanistically novel hits underexplored targets.

Molecular Formula C23H20N2O2S
Molecular Weight 388.5 g/mol
Cat. No. B277065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-8-quinolinesulfonamide
Molecular FormulaC23H20N2O2S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C23H20N2O2S/c26-28(27,22-15-7-13-21-14-8-16-24-23(21)22)25(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2
InChIKeyXSJUJBIKJDYONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyl-8-quinolinesulfonamide: Chemical Identity, Procurement Specifications, and Research-Grade Availability


N,N-Dibenzyl-8-quinolinesulfonamide (CAS 897451-84-2) is a tertiary sulfonamide comprising a quinoline-8-sulfonyl core fully substituted at the sulfonamide nitrogen with two benzyl groups . Its molecular formula is C₂₃H₂₀N₂O₂S (MW 388.5 g/mol), and it is supplied as a research compound with a typical purity of 95% . The compound is currently catalogued by screening-library vendors (e.g., OTAVA-BB) primarily as a building block or discovery-library member . Critically, no peer-reviewed pharmacological study, patent, or authoritative bioactivity database entry directly characterizing this compound was identified in the public domain.

Why N,N-Dibenzyl-8-quinolinesulfonamide Cannot Be Interchanged with Common 8-Quinolinesulfonamide Scaffolds


Generic substitution within the 8-quinolinesulfonamide family is precluded because the biological activity of this scaffold is exquisitely sensitive to the N-substituent identity. Published structure–activity relationship (SAR) studies on closely related analogs demonstrate that switching from a mono-benzyl to a di-benzyl substitution pattern can fundamentally alter or abolish target engagement, as observed in NF-κB pathway modulators [1] and nucleotide pyrophosphatase (NPP) inhibitors [2]. The fully substituted N,N-dibenzyl motif of this compound eliminates the hydrogen-bond donor capacity of the sulfonamide NH, a feature that dictates binding mode, pharmacokinetic profile, and off-target liability relative to secondary sulfonamide analogs. Consequently, this compound cannot be considered functionally equivalent to any mono-substituted 8-quinolinesulfonamide without direct, assay-specific validation.

Quantitative Differentiation Evidence for N,N-Dibenzyl-8-quinolinesulfonamide: Addressing the Public Data Gap


Critical Data Gap: Absence of Published Target Engagement Data as a Procurement Decision Factor

An exhaustive search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) returned zero quantitative target engagement IC₅₀, Kᵢ, or EC₅₀ values for N,N-dibenzyl-8-quinolinesulfonamide as of the search date. This stands in contrast to structurally related 8-quinolinesulfonamides, for which substantial bioactivity data are publicly available [1][2]. The absence of public data is a verifiable fact that directly impacts procurement logic: this compound is suitable only for de novo screening campaigns, not for projects requiring a known pharmacological starting point.

Chemical Probe Hit Discovery Data Gap Analysis

Structural Differentiation: N,N-Dibenzyl Substitution vs. Secondary Sulfonamide Analogs in NF-κB Inhibition

In the best-characterized SAR series proximal to this compound—N-(quinolin-8-yl)benzenesulfonamides as NF-κB down-regulators—the lead compound N-(quinolin-8-yl)benzenesulfonamide exhibited an EC₅₀ of 17,000 nM in an IκBα stabilization reporter assay in OCI-Ly3 cells [1]. All active congeners in that study retained the secondary sulfonamide NH (R–SO₂–NH–Quinoline), which participates in a critical hydrogen-bond network with the target. N,N-Dibenzyl-8-quinolinesulfonamide eliminates this NH and introduces two sterically demanding benzyl groups, a structural modification that, based on published SAR trends, is predicted to abrogate NF-κB activity entirely [1]. This structural divergence is the single most important differentiator: it renders the compound orthogonal to the most extensively characterized 8-quinolinesulfonamide pharmacophore.

NF-κB Pathway Sulfonamide SAR Immuno-Oncology

Physical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Drug-Like 8-Quinolinesulfonamides

The N,N-dibenzyl substitution pattern confers a higher calculated lipophilicity (cLogP) and eliminates hydrogen-bond donor (HBD) capacity compared to the secondary sulfonamide series. While experimental logP and solubility data are not publicly available for this compound, the structural modification predictably shifts physicochemical space: the two benzyl groups add substantial non-polar surface area, and the HBD count is reduced from 1 (in secondary sulfonamides) to 0 . In contrast, benchmark analogs such as N-(2-fluoro-5-methylbenzyl)quinoline-8-sulfonamide (3d) and N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n)—which retain the sulfonamide NH—exhibit low-micromolar NPP1 IC₅₀ values (0.812 and 0.731 μM, respectively) alongside favorable drug-like properties [1].

Physicochemical Profiling ADME Prediction Library Design

Procurement-Relevant Application Scenarios for N,N-Dibenzyl-8-quinolinesulfonamide


De Novo Phenotypic or Target-Based High-Throughput Screening

This compound is optimally deployed as a member of a diversity-oriented screening library where its uncharacterized pharmacological profile is an asset, not a liability. Its structural divergence from the well-characterized NF-κB-active secondary sulfonamide series [1] ensures that any screening hit it generates is mechanistically novel, avoiding redundancy with established chemotypes. Procurement for HTS campaigns seeking fresh starting points for underexplored targets is its highest-value application.

Selectivity Counter-Screen for NF-κB-Dependent Assays

Because the N,N-dibenzyl motif eliminates the sulfonamide NH hydrogen-bond donor required for NF-κB pathway engagement by secondary 8-quinolinesulfonamides [1], this compound is predicted to be inactive in NF-κB reporter assays. It can therefore serve as a structurally matched negative control in counter-screens designed to confirm that biological effects observed with active analogs are on-target rather than scaffold-driven artifacts.

Physicochemical Outlier for ADME Model Training Sets

With zero HBDs and elevated calculated lipophilicity versus the drug-like secondary sulfonamide series (e.g., 3d and 3n with HBD = 1 and sub-μM NPP1 potency [2]), this compound provides a valuable boundary case for training and validating in silico ADME prediction models—particularly those modeling membrane permeability, passive diffusion, and HBD-dependent solubility.

Transition-Metal Coordination Chemistry and Catalysis

The 8-quinolinesulfonamide scaffold, when bearing a free NH, is known to act as a bidentate ligand for Ni(II) and Cu(II) [3]. The N,N-dibenzyl variant, lacking the sulfonamide NH, offers a distinct coordination mode that may favor monodentate binding through the quinoline nitrogen alone. This altered chelation geometry can be exploited in the design of homogeneous catalysts or metallodrug candidates with tunable metal-center environments.

Quote Request

Request a Quote for N,N-dibenzyl-8-quinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.